4-(Heptyloxy)butanal

Description

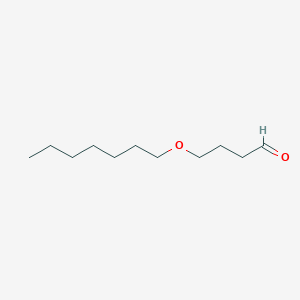

Structure

3D Structure

Properties

IUPAC Name |

4-heptoxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h9H,2-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRCWNTVYUKWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Properties and Synthesis of 4 Heptyloxy Butanal

Physicochemical Properties

4-(Heptyloxy)butanal exhibits a set of physical and chemical properties that define its behavior and utility in research. These properties are crucial for its identification, handling, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | guidechem.comsigmaaldrich.com |

| CAS Number | 65885-35-0 | guidechem.comsigmaaldrich.com |

| Molecular Formula | C11H22O2 | guidechem.comnih.gov |

| Molecular Weight | 186.29 g/mol | guidechem.comnih.govsigmaaldrich.com |

| Appearance | Colorless liquid | guidechem.com |

| Odor | Fruity | guidechem.com |

| Density | 0.87 | guidechem.com |

| Boiling Point | 258.9±23.0 °C at 760 mmHg | guidechem.com |

| Flash Point | 90 °C | guidechem.com |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C (Predicted) | guidechem.com |

| Refractive Index | 1.427 | guidechem.com |

| LogP | 3.26 / 2.7 | guidechem.comnih.gov |

| Purity | 98% | sigmaaldrich.com |

| InChI Key | DSRCWNTVYUKWCH-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis Approaches

While specific detailed synthetic pathways for this compound are not extensively published in the provided literature, it is commercially available and has been synthesized for research purposes by various chemical suppliers sigmaaldrich.comcore.ac.ukresearchgate.netalfa-chemistry.com. General methods for synthesizing long-chain aldehydes involve the oxidation of corresponding primary alcohols or the reduction of carboxylic acid derivatives. Recent advancements in organocatalysis have demonstrated efficient and environmentally friendly methods for converting esters into aldehydes, which could be applicable to the synthesis of compounds like this compound hun-ren.hu. The availability of such compounds through synthesis or extraction is critical for their study in chemical ecology and other potential applications.

Compound Name Table

| Chemical Name |

| 4-(Heptyloxy)butanal |

Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 4-(heptyloxy)butanal in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Given the absence of extensive publicly available experimental spectra for this compound, the following data tables are based on predictive models and typical chemical shifts for analogous functional groups, such as butanal and long-chain ethers. docbrown.infooregonstate.edu

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The aldehydic proton is the most deshielded, appearing as a triplet at approximately 9.77 ppm due to coupling with the adjacent methylene (B1212753) group. The methylene protons of the heptyloxy and butanal chains exhibit characteristic shifts and coupling patterns.

Interactive ¹H NMR Data Table for this compound (Predicted)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CHO) | ~9.77 | t | ~1.8 |

| H-2 (CH₂) | ~2.52 | dt | ~7.1, ~1.8 |

| H-3 (CH₂) | ~1.95 | p | ~6.6 |

| H-4 (OCH₂) | ~3.50 | t | ~6.2 |

| H-1' (OCH₂) | ~3.41 | t | ~6.7 |

| H-2' (CH₂) | ~1.57 | p | ~6.8 |

| H-3' to H-5' (CH₂) | ~1.29-1.35 | m | - |

| H-6' (CH₂) | ~1.29 | m | ~7.2 |

| H-7' (CH₃) | ~0.89 | t | ~7.0 |

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 202.8 ppm. oregonstate.edu Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are instrumental in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. chemistrysteps.comlibretexts.org

Interactive ¹³C NMR and DEPT Data Table for this compound (Predicted)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C-1 (CHO) | ~202.8 | Positive | Positive |

| C-2 (CH₂) | ~43.9 | No Signal | Negative |

| C-3 (CH₂) | ~22.1 | No Signal | Negative |

| C-4 (OCH₂) | ~69.8 | No Signal | Negative |

| C-1' (OCH₂) | ~71.2 | No Signal | Negative |

| C-2' (CH₂) | ~29.7 | No Signal | Negative |

| C-3' (CH₂) | ~29.1 | No Signal | Negative |

| C-4' (CH₂) | ~26.1 | No Signal | Negative |

| C-5' (CH₂) | ~31.8 | No Signal | Negative |

| C-6' (CH₂) | ~22.6 | No Signal | Negative |

| C-7' (CH₃) | ~14.1 | No Signal | Positive |

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, confirming the connectivity of the butanal and heptyloxy chains. For instance, the aldehydic proton (H-1) would show a cross-peak with the H-2 methylene protons. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the ether linkage, where a correlation between the H-4 protons and C-1' carbon, and vice versa, would be expected. youtube.com

High-Resolution Mass Spectrometry for Metabolite and Reaction Intermediate Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound and its potential metabolites or reaction intermediates with high accuracy. nih.gov Techniques such as electrospray ionization (ESI) and electron ionization (EI) can be employed.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.org

Beta-cleavage: Cleavage of the C2-C3 bond.

McLafferty Rearrangement: A characteristic rearrangement for aldehydes and ketones, which could lead to the formation of a neutral alkene fragment and a charged enol. oregonstate.eduyoutube.com

Ether Cleavage: Fragmentation of the heptyloxy chain, often involving cleavage of the C-O bond or alpha-cleavage relative to the ether oxygen.

Interactive Table of Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 186.16 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 157.13 | [C₁₀H₁₇O]⁺ | Loss of CHO (formyl radical) |

| 99.08 | [C₇H₁₅]⁺ | Heptyl cation |

| 87.04 | [C₄H₇O₂]⁺ | Cleavage of the heptyloxy chain |

| 71.05 | [C₄H₇O]⁺ | Cleavage at the ether linkage |

| 44.03 | [C₂H₄O]⁺ | McLafferty rearrangement product |

In metabolic studies, HRMS can identify products of oxidation, reduction, or conjugation. For this compound, potential metabolic transformations could include the oxidation of the aldehyde to a carboxylic acid (4-(heptyloxy)butanoic acid) or reduction to an alcohol (4-(heptyloxy)butan-1-ol). HRMS would be able to detect the corresponding mass shifts and aid in the structural elucidation of these metabolites. nih.gov

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions for the aldehyde and ether functional groups.

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1740-1720 cm⁻¹ for the saturated aliphatic aldehyde. orgchemboulder.comlibretexts.org

C-H Stretch (Aldehyde): Two moderate bands are expected around 2830-2695 cm⁻¹, with one often appearing as a shoulder on the aliphatic C-H stretching bands. The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes. orgchemboulder.comlibretexts.org

C-O-C Stretch (Ether): A strong absorption band is expected in the region of 1150-1085 cm⁻¹ corresponding to the asymmetric C-O-C stretching vibration of the ether linkage.

C-H Stretch (Aliphatic): Strong absorptions will be present in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the heptyl and butyl chains. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, with non-polar bonds often giving stronger signals than in IR.

C-H Bending and Stretching: The aliphatic C-H bending and stretching modes will be prominent in the Raman spectrum.

C-C Backbone: Vibrations of the carbon skeleton will also be observable.

C=O Stretch: The carbonyl stretch is also Raman active, though typically weaker than in the IR spectrum.

C-O-C Stretch: The ether linkage will also exhibit a Raman active stretching vibration. mdpi.com

Interactive Table of Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde | C=O Stretch | 1740-1720 (Strong) | 1740-1720 (Moderate) |

| Aldehyde | C-H Stretch | 2830-2695 (Moderate) | 2830-2695 (Moderate) |

| Ether | C-O-C Asymmetric Stretch | 1150-1085 (Strong) | 1150-1085 (Weak) |

| Alkane | C-H Stretch | 3000-2850 (Strong) | 3000-2850 (Strong) |

| Alkane | CH₂ Bend (Scissoring) | ~1465 | ~1465 |

X-ray Crystallography of Derivatives or Co-crystals (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.com However, obtaining single crystals of sufficient quality for a flexible, aliphatic molecule like this compound can be challenging due to its conformational flexibility and lack of strong intermolecular interactions that would favor crystal lattice formation.

If direct crystallization of this compound is unsuccessful, derivatization can be a viable strategy. For instance, converting the aldehyde to a more rigid derivative, such as a hydrazone or a semicarbazone with an aromatic moiety, could enhance the likelihood of crystallization. These derivatives introduce planar structures and potential for hydrogen bonding or π-stacking interactions, which can facilitate the formation of an ordered crystal lattice. vcu.edu

Alternatively, co-crystallization with a suitable co-former that can engage in hydrogen bonding with the aldehyde or ether oxygen could be explored. The resulting co-crystal may have improved crystallizability compared to the parent compound.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. This experimental structure would be invaluable for validating computational models of its conformational preferences.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can predict a variety of properties that govern the reactivity of 4-(Heptyloxy)butanal.

The geometry of the molecule can be optimized to find its most stable three-dimensional structure. Subsequent calculations can determine the distribution of electron density, highlighting the electrophilic and nucleophilic regions. The aldehyde group, with its polarized carbon-oxygen double bond, is expected to be the primary site of reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized around the oxygen atom of the ether linkage and the aldehyde, which are regions with higher electron density. Conversely, the LUMO is expected to be centered on the electrophilic carbon atom of the carbonyl group, indicating its susceptibility to nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Propanal | -7.12 | -0.45 | 6.67 | 2.52 |

| Butanal | -7.05 | -0.41 | 6.64 | 2.72 |

| Octanal | -6.98 | -0.38 | 6.60 | 2.75 |

| This compound (Hypothetical) | -6.95 | -0.39 | 6.56 | 2.85 |

Molecular Dynamics Simulations for Conformational Preferences and Solvent Interactions

The considerable flexibility of the heptyl chain in this compound makes it a suitable candidate for molecular dynamics (MD) simulations. These simulations can provide insights into the molecule's conformational preferences and its interactions with solvent molecules over time. By simulating the motion of atoms and molecules, MD can reveal the most populated conformations and the energy barriers between them.

In a nonpolar solvent, the heptyloxy chain would likely adopt a range of extended and folded conformations, driven by van der Waals interactions. In a polar solvent such as water, the molecule would exhibit more complex behavior. The polar aldehyde head would engage in hydrogen bonding with water molecules, while the nonpolar alkyl chain would experience hydrophobic effects, potentially leading to a more compact or folded conformation to minimize its exposure to the aqueous environment. MD simulations of long-chain alkanes like dodecane (B42187) in water have shown this tendency for aggregation and conformational changes to minimize unfavorable interactions. avestia.comacs.orgaip.org

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | Extended, linear-like chain | 0.00 | 45 |

| 2 | Gauche bend near ether linkage | 0.85 | 25 |

| 3 | Folded "U-shape" conformation | 1.50 | 15 |

| 4 | Multiple gauche interactions | 2.10 | 10 |

| Other | Various minor conformations | >2.50 | 5 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A common reaction for aldehydes is nucleophilic addition, such as reduction by a hydride source. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy.

For the reduction of the butanal moiety, a nucleophile such as a hydride ion would attack the electrophilic carbonyl carbon. DFT calculations can be used to model the geometry of the transition state and determine the energy barrier for this process. This information is crucial for predicting the reaction rate and understanding the factors that influence it. Studies on the reduction of similar aldehydes, like propanal, have elucidated the energetic profiles of such reactions. researchgate.netosu.edu

| Reaction | Reactants | Transition State Energy (kcal/mol) | Product | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Reduction of Propanal | Propanal + H⁻ | 12.5 | Propoxide | 12.5 |

| Reduction of Butanal | Butanal + H⁻ | 12.1 | Butoxide | 12.1 |

| Reduction of this compound (Hypothetical) | This compound + H⁻ | 11.8 | 4-(Heptyloxy)butoxide | 11.8 |

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties. For a series of related compounds, these models can predict the properties of new molecules based on calculated molecular descriptors.

For this compound and similar aliphatic ethers and aldehydes, QSPR models could be developed to predict properties such as boiling point, vapor pressure, or water solubility. researchgate.netnih.gov The descriptors used in these models can be derived from the molecular structure and can include constitutional, topological, and quantum chemical parameters. For example, the boiling point of aliphatic ethers is influenced by factors such as molecular weight, branching, and polarity.

| Descriptor | Coefficient | Description |

|---|---|---|

| Molecular Weight (MW) | +1.25 | Increases with chain length, leading to stronger van der Waals forces. |

| Wiener Index (W) | -0.05 | A measure of molecular branching; more branching lowers the boiling point. |

| Dipole Moment (μ) | +5.50 | Accounts for polar interactions between molecules. |

| Constant | -50.2 | Model intercept. |

Predicted Boiling Point (°C) = -50.2 + 1.25(MW) - 0.05(W) + 5.50*(μ)

In Silico Screening and Ligand-Based Design (for specific research probes)

Given that this compound is a known component of insect pheromones, in silico screening and ligand-based design are highly relevant computational approaches. These methods are used to identify and design molecules that can interact with a specific biological target, such as an insect's odorant receptor.

Ligand-based design can be employed to create structural analogues of this compound that may act as more potent attractants or as inhibitors of the natural pheromone's activity. This involves identifying the key structural features (pharmacophore) of the pheromone that are essential for its biological activity. Computational models can then be used to design new molecules that incorporate this pharmacophore while having modified properties, such as increased volatility or stability.

In silico screening involves computationally testing a large library of virtual compounds for their potential to bind to a target receptor. If the three-dimensional structure of the odorant receptor is known or can be modeled, molecular docking simulations can be performed to predict the binding affinity of different ligands. This approach can accelerate the discovery of new semiochemicals for pest management. nih.govijbs.com

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Activity |

|---|---|---|---|

| This compound | Parent Compound | -7.2 | Agonist (Attractant) |

| Analogue 1 | Hexyloxy chain | -6.8 | Weak Agonist |

| Analogue 2 | Octyloxy chain | -7.5 | Strong Agonist |

| Analogue 3 | Terminal fluorine on heptyl chain | -7.9 | Potent Agonist |

| Analogue 4 | Replacement of ether O with S | -5.1 | Antagonist (Inhibitor) |

Biomolecular Interactions and Mechanistic Studies Excluding Clinical Human Data

Enzymatic Transformations and Substrate Specificity in Model Systems

Aldehydes are highly reactive compounds that can exert cytotoxic, genotoxic, and carcinogenic effects if they accumulate to excessive levels. Aldehyde dehydrogenases (ALDHs) play a critical role in metabolizing these aldehydes into their corresponding carboxylic acids, thereby preventing toxic buildup and facilitating their removal from cellular pathways ebi.ac.uk.

Aldehyde Dehydrogenase (ALDH) Activity and Aldehyde Metabolism in Research Models

Aldehyde dehydrogenases represent a diverse family of enzymes involved in a wide array of metabolic processes, including alcohol metabolism and the production of retinoic acid cardiosomatics.ru. Research indicates that ALDHs are crucial for counteracting aldehyde overload in mammals, playing significant roles in various physiological and pathophysiological conditions cardiosomatics.ru. While specific studies detailing the interaction of 4-(Heptyloxy)butanal with general aldehyde dehydrogenases (ALDH) in research models are not extensively detailed in the provided search results, the general function of ALDHs in oxidizing aldehydes to carboxylic acids is well-established ebi.ac.ukcardiosomatics.ru. ALDHs are known to metabolize various aldehydes, and their activity is critical for detoxifying reactive aldehyde species, such as 4-hydroxynonenal, which can be generated during oxidative stress nih.govnih.gov. The broad substrate specificity of some ALDH isoforms suggests potential interactions with a range of aldehyde compounds.

Interaction with Fatty Aldehyde Dehydrogenase (FALDH) in Metabolic Pathways

Fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is a key enzyme in the metabolism of fatty aldehydes, which can arise from various lipid sources, including fatty alcohols and leukotriene B4 nih.gov. Sjögren-Larsson Syndrome (SLS) is a genetic disorder caused by deficiency in FALDH activity, leading to abnormal metabolism of long-chain aliphatic aldehydes and alcohols nih.govnih.gov. Studies on SLS have highlighted FALDH's role in epidermal differentiation and the nervous system nih.gov. FALDH is necessary for the oxidation of long-chain aliphatic aldehydes derived from fatty alcohol metabolism nih.gov. Patients with FALDH deficiency exhibit elevated levels of certain alcohols in plasma and fibroblasts nih.gov. While direct experimental data on this compound's specific interaction with FALDH is not explicitly provided, the compound's structure as an aldehyde suggests it could be a potential substrate or modulator for FALDH or related enzymes involved in lipid metabolism. The enzyme's role extends to oxidizing the ω-carbonyl group of certain metabolites, and it does not oxidize compounds like retinal or 4-hydroxy-2-nonenal nih.gov. FALDH also forms a complex with fatty alcohol dehydrogenase, functioning as a fatty alcohol:NAD oxidoreductase (FAO) to oxidize fatty alcohols to fatty acids nih.gov.

Molecular Recognition and Binding Studies with Biological Receptors (in vitro, in silico)

Information regarding the molecular recognition and binding studies of this compound with specific biological receptors, particularly in in vitro or in silico models, is primarily found in the context of chemosensation in invertebrates. Studies on the beetle Anoplophora glabripennis indicate that olfactory sensory neurons in the amphoteric antennal whipstock are sensitive to male-produced aggregation-sex pheromones, including 4-(n-heptyloxy)butan-1-ol and 4-(n-heptyloxy)butanal nih.gov. This suggests that This compound functions as a semiochemical, likely binding to specific olfactory receptors within these organisms to elicit a behavioral response. The precise identity of these receptors and the detailed binding kinetics (e.g., affinity constants) would typically be elucidated through in vitro receptor binding assays or in silico molecular docking studies, though such specific data for this compound is not detailed in the provided snippets.

Interactions with Biological Macromolecules (e.g., protein adduct formation in vitro)

The accumulation of toxic aldehydes can lead to the formation of covalent adducts with lipids and membrane proteins, contributing to cellular dysfunction and disease pathogenesis nih.gov. While direct in vitro studies detailing the formation of protein adducts specifically by this compound are not explicitly presented, the general mechanism of aldehyde toxicity involves such reactions. Reactive aldehydes can undergo Schiff base formation with amine groups on proteins, altering protein structure and function nih.gov. This type of interaction is a recognized pathway for aldehyde-induced cellular damage.

Olfactory Receptor Binding and Chemosensory Mechanisms in Invertebrate Models

This compound has been identified as a male-produced aggregation-sex pheromone in the beetle Anoplophora glabripennis nih.gov. Olfactory sensory neurons located in specific sensilla of the beetle's antennae are particularly sensitive to this compound nih.gov. This sensitivity indicates that This compound plays a role in the chemosensory mechanisms of this invertebrate, likely mediating sexual communication or aggregation behavior. The binding of such pheromones to olfactory receptors on these neurons triggers a signal transduction cascade, ultimately leading to a behavioral response in the insect nih.gov. Different types of sensilla on the antennae may exhibit selective sensitivity to various odor cues, including alcohols, aldehydes, and terpenes, suggesting a complex olfactory system where This compound has a defined role nih.gov.

Strategic Utility in Advanced Chemical Synthesis and Materials Science Research

Building Block for Complex Organic Molecule Synthesis

The aldehyde functionality of 4-(Heptyloxy)butanal serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions, making it a valuable building block in the synthesis of more complex organic molecules. The presence of the heptyloxy group can also impart desirable solubility characteristics and influence the stereochemical outcome of certain reactions.

Two fundamental reactions that highlight the synthetic potential of this compound are the Wittig reaction and the aldol (B89426) condensation.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.org In this reaction, this compound can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a new carbon-carbon double bond. libretexts.org This transformation is highly reliable and allows for the introduction of a wide variety of substituents, depending on the structure of the ylide. masterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then decomposes to the desired alkene and a phosphine (B1218219) oxide. libretexts.org The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org

Aldol Condensation: The aldol condensation is another cornerstone of organic synthesis, enabling the formation of β-hydroxy aldehydes or ketones, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl compounds. sigmaaldrich.com this compound can act as the electrophilic partner in a crossed aldol condensation, reacting with the enolate of another carbonyl compound. masterorganicchemistry.com Alternatively, under specific conditions, it could potentially undergo self-condensation. This reaction is pivotal for constructing larger carbon skeletons and introducing new functional groups. magritek.com The efficiency and outcome of mixed aldol condensations can be controlled by careful selection of reagents and reaction conditions to favor the desired product over self-condensation products. youtube.com

The utility of this compound as a synthetic building block is summarized in the table below.

| Reaction | Reactant | Product Type | Key Transformation |

| Wittig Reaction | Phosphonium Ylide | Alkene | C=O to C=C |

| Aldol Condensation | Enolate | β-Hydroxy aldehyde / α,β-Unsaturated aldehyde | C-C bond formation |

Precursor in Polymer and Oligomer Research

The dual functionality of this compound makes it an intriguing candidate as a monomer or precursor in the synthesis of novel polymers and oligomers. The aldehyde group can be transformed into other functional groups suitable for polymerization, while the heptyloxy chain can influence the physical properties of the resulting materials, such as their solubility, thermal behavior, and morphology.

A particularly promising area of application is in the field of liquid crystals. Thermotropic liquid crystals are organic molecules that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid. These materials often possess a rigid core and flexible terminal alkyl chains. Research has shown that molecules with similar structures, such as 4-heptyloxybenzaldehyde, can be used to synthesize liquid crystalline compounds. nih.gov The long alkyl chain, in this case, the heptyloxy group, is crucial for inducing and stabilizing the liquid crystalline phases (mesophases). researchgate.net

By analogy, this compound could be chemically modified to create calamitic (rod-shaped) molecules that may exhibit nematic or smectic liquid crystal phases. nih.gov For example, the butanal moiety could be elaborated into a more rigid, aromatic structure, a common feature of liquid crystal molecules. The heptyloxy tail would then serve to modulate the intermolecular forces and promote the formation of ordered, yet fluid, mesophases.

| Potential Material | Role of this compound | Key Structural Features | Potential Properties |

| Liquid Crystals | Precursor | Heptyloxy tail for mesophase induction | Optical anisotropy, thermal sensitivity |

| Functional Polymers | Monomer (after modification) | Reactive aldehyde group, lipophilic chain | Tunable solubility, self-assembly |

Role in Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. The structure of this compound, with its polar aldehyde head group and its long, nonpolar heptyloxy tail, is characteristic of an amphiphilic molecule. This amphiphilicity suggests a propensity for self-assembly in solution or at interfaces.

Studies on the self-assembly of long-chain alkanes and their derivatives on surfaces like graphite (B72142) have demonstrated that the alkyl chains tend to align in ordered, two-dimensional structures. aip.org The presence of a functional group, such as the aldehyde in this compound, can further direct the assembly process and introduce specific functionalities at the surface of the assembled structure.

In appropriate solvents, molecules like this compound could potentially form organized aggregates such as micelles or vesicles. The hydrophobic heptyloxy tails would segregate from the solvent to form the core of the aggregate, while the more polar aldehyde groups would be exposed at the aggregate-solvent interface. Such self-assembled systems are of great interest for applications in drug delivery, catalysis, and nanotechnology. The aldehyde groups on the surface of these assemblies could be used for further chemical modification or for the covalent attachment of other molecules. nih.gov

Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein, to study its function in a biological system. nih.gov The design of a chemical probe typically requires a reactive group for covalent labeling or a specific binding motif, as well as features that allow for detection or reporting, such as a fluorophore or an affinity tag.

While this compound itself is not a chemical probe, its structure provides a useful scaffold for the development of such tools. The aldehyde group is a key feature, as it can react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a Schiff base. This covalent reaction can be used to attach the probe to its target.

The heptyloxy chain imparts lipophilicity to the molecule, which can be an important factor in its ability to cross cell membranes and reach intracellular targets. A general strategy for developing a chemical probe from this compound would involve attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the molecule, potentially through modification of the butanal backbone or by incorporating it into a more complex structure derived from the aldehyde. The resulting probe could then be used to identify and study the interactions of proteins that are targeted by molecules with long alkoxy chains. The development of such probes often involves multiple rounds of synthesis and testing to optimize their potency, selectivity, and cellular activity. nih.gov

Advanced Analytical Methodologies for Research Matrices Excluding Basic Identification

Chromatographic Separation Techniques for Complex Research Samples (e.g., GC-MS, HPLC, UPLC)

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like 4-(heptyloxy)butanal. und.edunih.gov The successful separation of this analyte from a complex matrix would typically involve a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. researchgate.net A temperature-programmed elution would be essential to ensure the efficient separation of this compound from other sample components. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns for identification. nih.govscirp.org Key mass-to-charge ratio (m/z) fragments would likely include the molecular ion and fragments resulting from the cleavage of the ether bond and the aliphatic chain.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) offer alternative and complementary separation capabilities, particularly for samples where direct injection into a GC is not feasible or when derivatization is employed to enhance detection. auroraprosci.comshimadzu.com Reversed-phase chromatography using a C18 column is a common approach for the separation of derivatized aldehydes. auroraprosci.com The mobile phase would typically consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. shimadzu.com UPLC, with its smaller particle size columns, can provide faster analysis times and improved resolution compared to traditional HPLC. nih.gov

| Parameter | GC-MS | HPLC/UPLC (after derivatization) |

|---|---|---|

| Column | 5% diphenyl/95% dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size for UPLC) |

| Oven/Column Temperature | Initial 60°C, ramped to 300°C | 30-40°C |

| Mobile Phase | Helium carrier gas | Gradient of Acetonitrile and Water |

| Detector | Mass Spectrometer (Electron Ionization) | UV/Vis or Mass Spectrometer (Electrospray Ionization) |

Derivatization Strategies for Enhanced Detection and Separation

Due to the potential for low concentrations in research matrices and the lack of a strong chromophore for UV detection, derivatization is a crucial step in the analysis of this compound, especially for HPLC. nih.govresearchgate.net Derivatization can improve chromatographic behavior, increase sensitivity, and enhance the selectivity of the analysis. nih.gov

One of the most common derivatizing agents for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net PFBHA reacts with the aldehyde group to form a stable oxime derivative that is highly sensitive to electron capture detection (ECD) in GC and can be readily ionized in negative chemical ionization (NCI) mass spectrometry, providing very low detection limits. nih.govresearchgate.net

Another widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazones. auroraprosci.com These derivatives are brightly colored and can be easily detected by UV-Vis spectrophotometry, making this method suitable for HPLC analysis. auroraprosci.com

More recently, reagents like p-toluenesulfonylhydrazine (TSH) have been employed for the derivatization of aldehydes and ketones. nih.govresearchgate.net TSH derivatives are amenable to electrospray ionization-mass spectrometry (ESI-MS) and can provide predictable fragmentation patterns, which aids in the identification of unknown carbonyl compounds in complex samples. nih.gov

| Reagent | Abbreviation | Analytical Technique | Advantages |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-ECD, GC-NCI-MS | High sensitivity, stable derivatives. nih.govresearchgate.net |

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV | Strong chromophore for UV detection, well-established method. auroraprosci.com |

| p-Toluenesulfonylhydrazine | TSH | LC-MS | Good ionization efficiency in ESI-MS, predictable fragmentation. nih.govresearchgate.net |

Quantitative Analysis Methods in Mechanistic Research

Accurate quantification of this compound in mechanistic research is essential for understanding its role in various processes. The most reliable approach for quantitative analysis is the use of an internal standard. An ideal internal standard for this compound would be a structurally similar compound that is not present in the sample, such as a deuterated analog of this compound or another alkoxy aldehyde with a different chain length.

The quantitative method involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in an unknown sample is then determined by measuring its peak area ratio to the internal standard and interpolating from the calibration curve. This method corrects for variations in sample preparation, injection volume, and instrument response.

For mass spectrometry-based detection, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to enhance sensitivity and selectivity for quantitative analysis. researchgate.net In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which reduces background noise and improves the signal-to-noise ratio. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored, providing even greater selectivity.

Development of Novel Detection Modalities for Specific Research Applications

While chromatographic methods are the gold standard for the analysis of this compound, there is a growing interest in the development of novel detection modalities that can offer rapid, in-situ, or high-throughput analysis. These emerging technologies are often based on chemosensors that produce a measurable signal, such as a change in color or fluorescence, upon binding to the target analyte. nih.govacs.orgrsc.org

For aldehydes, fluorescent chemosensors have been developed that utilize specific chemical reactions to generate a fluorescent signal. nih.govnih.gov For example, probes based on the formation of a benzimidazole (B57391) moiety upon reaction with an aldehyde have shown promise for the detection of a range of aliphatic aldehydes. nih.govnih.gov Such sensors could potentially be adapted for the specific detection of this compound in certain research applications, offering a less labor-intensive alternative to chromatography.

Future Research Directions and Unexplored Avenues

Elucidation of Further Mechanistic Pathways

Currently, there is a lack of specific studies detailing the mechanistic pathways of 4-(Heptyloxy)butanal. Research in this area would be foundational to understanding its reactivity and potential biological interactions. Future investigations could focus on:

Reaction Kinetics and Intermediates: Studying the kinetics of reactions involving the aldehyde and ether functional groups of this compound would provide insights into its stability and reactivity. Identifying transient intermediates could help in predicting its behavior in different chemical environments.

Metabolic Fate: Should this compound be explored for any biological application, understanding its metabolic pathways would be crucial. Research could investigate how organisms might process the ether and aldehyde functionalities, including potential oxidation, reduction, or cleavage reactions. The metabolism of aldehydes, for instance, is often mediated by aldehyde dehydrogenases. nih.gov

Interaction with Biological Molecules: The aldehyde group is known to be reactive towards nucleophiles like amino groups in proteins. nih.gov Future studies could explore the potential for this compound to form adducts with biomolecules, a key aspect of understanding its toxicological or pharmacological profile. The reactivity of aldehydes can lead to the formation of covalent modifications on DNA and proteins, which can alter cellular homeostasis. nih.gov

Exploration of Novel Synthetic Pathways

While general methods for the synthesis of aldehydes and ethers are well-established, dedicated research into novel and efficient synthetic routes for this compound is not apparent in the current literature. Future research in this area could aim for:

Green Chemistry Approaches: Developing synthetic methods that utilize environmentally benign reagents and solvents, and that are atom-economical, would be a significant advancement. This could involve catalytic processes that minimize waste.

Stereoselective Synthesis: If chiral centers are introduced into the molecule, developing methods for stereoselective synthesis would be essential for investigating the biological activity of different stereoisomers.

Biocatalytic Synthesis: Exploring the use of enzymes to catalyze the synthesis of this compound could offer a highly specific and efficient alternative to traditional chemical synthesis.

A general approach to the synthesis of similar structures might involve the Williamson ether synthesis to form the heptyloxy group followed by controlled oxidation of a corresponding alcohol to the butanal.

Integration with Emerging Research Fields (e.g., Synthetic Biology, Optogenetics)

The integration of novel chemical compounds with emerging fields like synthetic biology and optogenetics can open up new avenues for research and application. However, there is currently no evidence of this compound being utilized in these areas.

Synthetic Biology: In synthetic biology, engineered microorganisms are used to produce valuable chemicals. sciepublish.com While the microbial synthesis of various aldehydes is an area of active research, this compound is not among the documented products. nih.gov Future work could explore the possibility of engineering a biosynthetic pathway for its production, which would require the identification or engineering of enzymes capable of catalyzing the necessary steps. Aldehydes are recognized as important precursors for the synthesis of fragrances, pharmaceuticals, and polymers. sciepublish.com

Optogenetics: Optogenetics involves the use of light to control cellular activity, typically through genetically encoded light-sensitive proteins. nih.gov While small molecules can be used in conjunction with optogenetic tools, there is no indication that this compound has been investigated for such purposes. Future research could hypothetically explore if this molecule has any photoresponsive properties or if it can be used to modulate the activity of light-sensitive biological systems, although this remains purely speculative at this time.

Addressing Current Challenges in Research Methodologies

The study of any chemical compound comes with its own set of methodological challenges. For this compound, these are likely to be related to its aldehyde functionality.

Analytical Detection: Aldehydes can be challenging to analyze due to their reactivity, which can lead to instability in certain analytical conditions. nih.gov Developing robust and sensitive analytical methods for the detection and quantification of this compound in various matrices would be a critical step for any future research. The high reactivity of aldehydes can lead to their transformation in aqueous or alcoholic media, complicating their accurate monitoring. nih.gov

Handling and Storage: The potential for the aldehyde group to oxidize to a carboxylic acid means that storage and handling conditions would need to be carefully controlled to ensure the integrity of the compound over time.

Purification: Developing efficient methods for the purification of this compound, separating it from starting materials and byproducts, would be essential for obtaining the high-purity material needed for detailed scientific investigation.

Q & A

Basic: What are the recommended methods for synthesizing 4-(heptyloxy)butanal?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution, where heptanol derivatives (e.g., heptyl bromide) react with a butanal precursor. For example:

- Step 1: Prepare a protected butanal intermediate (e.g., 4-hydroxybutanal ) to avoid side reactions.

- Step 2: Perform etherification using heptyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 3: Deprotect the aldehyde group using mild acidic conditions (e.g., HCl in THF).

Safety protocols must include fume hood use, PPE (gloves, goggles), and proper waste disposal .

Basic: How should researchers characterize this compound’s purity and structure?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Acquire ¹H and ¹³C spectra with a 400 MHz spectrometer (pulse angle: 90°, delay: 45 sec) to confirm ether linkage (δ 3.5–4.0 ppm) and aldehyde proton (δ 9.5–10 ppm) .

- GC/MS: Employ an HP-5 MS column with helium carrier gas and a temperature ramp (100°C → 280°C at 12°C/min) to detect impurities .

- FTIR: Analyze carbonyl (C=O) stretch at ~1720 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosol formation is possible .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent degradation; monitor for peroxide formation .

Advanced: How can this compound be applied in insect pheromone studies?

Methodological Answer:

In Anoplophora glabripennis (Asian longhorned beetle) research, this compound acts as a pheromone component. Key experimental designs include:

- Olfactometer Assays: Use dual-choice tests (N ≥ 25 beetles) to compare attraction to this compound vs. blends with (3E,6E)-α-farnesene. Monitor response rates and validate with χ² statistical analysis .

- Field Trials: Apply controlled-release dispensers to assess trap efficacy. Measure environmental stability (humidity, UV exposure) and reapplication intervals .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

- Controlled Replication: Repeat solubility tests (e.g., in water, ethanol) under standardized conditions (25°C, inert atmosphere).

- Analytical Cross-Validation: Use HPLC with a C18 column (UV detection at 254 nm) to quantify solubility and detect degradation products .

- Literature Review: Compare data with structurally similar compounds (e.g., 4-hydroxybutanal ) to identify trends in ether-aldehyde behavior.

Advanced: What strategies improve the stability of this compound during storage?

Methodological Answer:

- Derivatization: Protect the aldehyde group via silylation (e.g., TBDPS-Cl in DCM with imidazole catalyst) to form stable intermediates like 4-(tert-butyldiphenylsilyloxy)butanal .

- Additives: Include stabilizers (e.g., 0.1% BHT) to inhibit oxidation.

- Storage: Use amber vials under nitrogen at -20°C; monitor purity via GC every 3 months .

Advanced: How can researchers validate conflicting NMR data for this compound?

Methodological Answer:

- Standardization: Re-run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (e.g., TMS).

- 2D Techniques: Perform HSQC or COSY to resolve overlapping signals (e.g., distinguishing heptyloxy protons from aldehyde protons) .

- Collaborative Analysis: Cross-check results with databases like NIST Chemistry WebBook for reference spectra .

Advanced: What are the challenges in quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (C18 cartridges) to isolate the compound from biological fluids.

- LC-MS/MS: Optimize ESI parameters (negative ion mode, m/z 187 → 141 transition) with a HILIC column for polar metabolites .

- Matrix Effects: Validate with spike-recovery experiments (80–120% recovery acceptable) and internal standards (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.